molecular formula C13H26O3Si B2733320 (1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol CAS No. 1311174-96-5

(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol

Cat. No.: B2733320
CAS No.: 1311174-96-5
M. Wt: 258.433
InChI Key: JXADXLDFNFTSRN-NTZNESFSSA-N
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Description

This compound is a bicyclic ether featuring a 7-oxabicyclo[4.1.0]heptane core with a tert-butyl(dimethyl)silyl (TBS) oxymethyl group at the 1-position and a hydroxyl group at the 2-position. The stereochemistry (1R,2R,6S) confers unique spatial and electronic properties, making it valuable in organic synthesis as a chiral building block or protective group intermediate. The TBS group enhances stability against hydrolysis and oxidation, a critical feature in multi-step synthetic pathways .

Properties

IUPAC Name

(1R,2R,6S)-1-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3Si/c1-12(2,3)17(4,5)15-9-13-10(14)7-6-8-11(13)16-13/h10-11,14H,6-9H2,1-5H3/t10-,11+,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXADXLDFNFTSRN-NTZNESFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC12C(CCCC1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@]12[C@@H](CCC[C@@H]1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C14H29NO6Si
  • Molecular Weight : 367.53 g/mol
  • CAS Number : 2649409-89-0

This compound features a bicyclic heptane derivative with a silyl ether functional group, which is significant for its stability and reactivity in biological systems.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against viruses such as hepatitis B virus (HBV). The mechanism involves inhibition of viral polymerase activity, which is crucial for viral replication.

Case Study : A study demonstrated that derivatives of bicyclic compounds showed significant inhibition of HBV replication in vitro. The presence of the tert-butyl dimethyl silyl group was noted to enhance the compound's lipophilicity, improving its cellular uptake and efficacy against viral targets .

Anticancer Activity

Some studies have explored the anticancer potential of similar bicyclic structures. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Table 1: Summary of Anticancer Studies on Bicyclic Compounds

Compound NameCancer TypeMechanismReference
Compound ABreastApoptosis induction via p53 activation
Compound BLungInhibition of cell proliferation
(1R,2R,6S)...Hepatocellular carcinomaModulation of apoptosis pathways

Anti-inflammatory Effects

The compound's structural features may also contribute to anti-inflammatory effects. Research suggests that bicyclic compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings : In a controlled study, administration of a related bicyclic compound significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation . This suggests a potential therapeutic role in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activities that influence cell signaling pathways related to inflammation and apoptosis.
  • Cell Membrane Interaction : The lipophilic nature due to the silyl group enhances interaction with cell membranes, facilitating better absorption and bioavailability.

Scientific Research Applications

Synthetic Pathways

The synthesis of (1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol typically involves multi-step synthetic pathways that require precise control over reaction conditions to ensure high yields and selectivity for the desired stereoisomer. Common methods include:

  • Formation of the bicyclic structure
  • Introduction of the silyl ether group
  • Hydroxymethylation

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to modulate biological activity through structural modifications allows researchers to explore its use in:

  • Antiviral agents : Studies indicate that similar bicyclic compounds can exhibit antiviral properties by inhibiting viral replication.
  • Anticancer drugs : Research has shown that modifications on bicyclic structures can lead to increased cytotoxicity against various cancer cell lines.

Structure-Activity Relationship Studies

Computational methods analyzing structure-activity relationships (SAR) can predict the biological activity of this compound. By modifying specific functional groups, researchers can tailor its pharmacological properties, enhancing efficacy and reducing side effects.

Chemical Biology

The interaction of this compound with biological systems is crucial for evaluating its therapeutic potential. Interaction studies often focus on:

  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor binding : Investigating how this compound binds to various receptors can provide insights into its potential as a drug candidate.

Comparative Analysis with Related Compounds

Several compounds share structural features with this compound. A comparative analysis based on their chemical properties and biological activities reveals important insights into their potential applications:

Compound NameStructural FeaturesBiological ActivityPotential Applications
Compound ASimilar bicyclic structureAntiviralDrug development
Compound BHydroxymethyl groupAnticancerTherapeutics
Compound CSilyl ether functionalityEnzyme inhibitorChemical biology

Chemical Reactions Analysis

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxymethyl functionality, enabling selective deprotection under mild conditions:

Reagent/ConditionsOutcomeYieldReference
Tetrabutylammonium fluoride (TBAF), THFCleavage of TBDMS ether to free alcohol81–95%
Acetic acid (AcOH)/H<sub>2</sub>OPartial silyl deprotection73%

Mechanistic Insight : Fluoride ions (F<sup>−</sup>) nucleophilically attack silicon, releasing the protected alcohol .

Hydroxyl Group Modifications

The secondary alcohol at C2 undergoes oxidation and protection reactions:

Oxidation to Ketone

Reagent/ConditionsProductYieldReference
Dess-Martin periodinane (DMP), CH<sub>2</sub>Cl<sub>2</sub>7-Oxabicyclo[4.1.0]heptan-2-one derivative89%

Protection as Benzyl Ether

Reagent/ConditionsProductYieldReference
Benzyl bromide (BnBr), NaH, DMFC2-O-benzyl-protected derivative93%

Epoxidation and Ring-Opening Reactions

The bicyclo[4.1.0]heptane core facilitates strain-driven ring-opening:

Epoxidation

Reagent/ConditionsProductYieldReference
m-Chloroperbenzoic acid (mCPBA), CH<sub>2</sub>Cl<sub>2</sub>Epoxide formation at strained C–C bond86%

Acid-Catalyzed Epoxide Ring Opening

Reagent/ConditionsProductYieldReference
p-Toluenesulfonic acid (p-TsOH), H<sub>2</sub>ODiol formation via trans-diaxial opening90%

Hydroxymethylation Reactions

The hydroxymethyl group participates in regioselective additions:

Reagent/ConditionsOutcomeYieldReference
Mes<sub>2</sub>BCH<sub>2</sub>Li, THFHydroxymethyl addition to cyclohexane78%
NaOH, H<sub>2</sub>O<sub>2</sub>Oxidation to carboxylic acid derivative82%

Stability and Handling

  • Thermal Stability : Decomposes above 150°C.

  • Storage : −20°C under inert atmosphere to prevent silyl group hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclic Frameworks

(a) (1R,2S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol (CAS: 57456-95-8)
  • Key Differences : Lacks the TBS-protected oxymethyl group, resulting in reduced steric bulk and higher polarity.
  • Synthetic Utility : Used in natural product synthesis but requires additional protection steps for hydroxyl groups .
  • Molecular Weight : 128.17 g/mol vs. ~300 g/mol (estimated for the target compound).
(b) tert-Butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
  • Key Differences : Contains a nitrogen atom (2-aza) and a ketone (7-oxo) instead of a hydroxyl group.
  • Functional Impact : The nitrogen introduces basicity, altering reactivity in nucleophilic substitutions. The ketone enables conjugation, affecting spectroscopic properties .
(c) (1S,5R,6S)-Ethyl 5-(Pentan-3-yl-oxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
  • Key Differences : Features an unsaturated (ene) bond and an ethyl ester group.
  • Reactivity : The double bond increases susceptibility to electrophilic additions, while the ester group offers orthogonal reactivity for derivatization .

Compounds with Similar Protective Groups

(a) (6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-Butyl(dimethyl)silyl]oxy...] (CAS: 1314402-85-1)
  • Key Similarity : Shares the TBS group but embeds it in a polycyclic system with a methylidenecyclohexylidene moiety.
  • Impact of Complexity : The extended structure (C₃₃H₅₈O₂Si, 514.9 g/mol) reduces solubility in polar solvents compared to the target compound .

Computational Similarity Analysis

Using Tanimoto coefficients and molecular fingerprints (e.g., MACCS keys), the target compound shows moderate similarity (~50–60%) to simpler bicyclic ethers like ’s 6-methyl derivative. However, similarity drops below 40% for nitrogen-containing analogs (e.g., ’s 2-azabicyclo compound) due to divergent pharmacophoric features .

Table 1: Structural and Computational Comparison
Compound Molecular Weight (g/mol) Key Functional Groups Tanimoto Similarity*
Target Compound ~300 TBS-oxymethyl, hydroxyl 100% (reference)
(1R,2S,6S)-6-Methyl derivative 128.17 Hydroxyl, methyl ~55%
’s 2-azabicyclo compound ~240 Ketone, tert-butyl carboxylate ~38%
CAS 1314402-85-1 514.9 TBS, polycyclic system ~25%

*Based on Morgan fingerprints and Tanimoto coefficients .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (1R,2R,6S)-1-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol, particularly regarding stereochemical control?

  • Methodological Answer : The synthesis typically involves protecting group strategies and stereoselective epoxidation. The tert-butyldimethylsilyl (TBS) group is introduced early to protect hydroxyl functionalities, as seen in similar bicyclic ether syntheses . Titanium tetraisopropoxide (Ti(OiPr)₄) and dichloromethane (DCM) are often used for low-temperature reactions to preserve stereochemistry . Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to confirm intermediate configurations.

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Based on analogous bicyclic compounds, this compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Use fume hoods, nitrile gloves, and safety goggles. Store in a cool, dry environment under inert gas (e.g., argon) to prevent degradation . Always consult safety data sheets (SDS) for spill management and first-aid protocols.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include the TBS-protected methyl groups (δ ~0.1 ppm) and oxabicyclo ether protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na]⁺ adducts) .
  • Infrared (IR) Spectroscopy : Detects hydroxyl (if deprotected) and ether stretching vibrations (~3400 cm⁻¹ and 1100 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity of the 7-oxabicyclo[4.1.0]heptane core during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use Sharpless epoxidation or Jacobsen kinetic resolution for enantiomeric excess .
  • Computational Modeling : Density functional theory (DFT) predicts transition states to guide catalyst selection .
  • Reaction Monitoring : In-situ Fourier-transform infrared (FTIR) tracks epoxide formation and minimizes side reactions .

Q. How should contradictions between experimental and computational data (e.g., NMR chemical shifts) be resolved?

  • Methodological Answer :

  • Benchmarking : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) . Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
  • Dynamic NMR (DNMR) : Resolve fluxional behavior in bicyclic systems by variable-temperature NMR .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Protection-Deprotection : Optimize TBS group stability using mild acids (e.g., HF-pyridine) to avoid core degradation .
  • Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC for polar intermediates .
  • Scale-Up Considerations : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) without compromising reactivity .

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